1-Decyl-3-phenylthiourea

Description

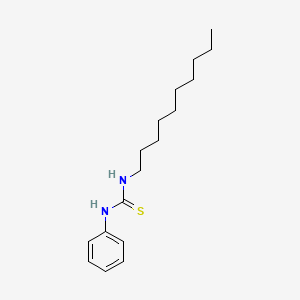

1-Decyl-3-phenylthiourea is a substituted thiourea derivative with the general structure R1NHC(S)NR2R3, where the decyl (C10H21) and phenyl (C6H5) groups are attached to the thiourea scaffold. Thioureas are widely studied for their diverse applications, including roles as chemical intermediates, biological agents, and materials in environmental science . Thioureas exhibit conformational flexibility, which is influenced by substituents, enabling tunability for specific applications .

Properties

Molecular Formula |

C17H28N2S |

|---|---|

Molecular Weight |

292.5 g/mol |

IUPAC Name |

1-decyl-3-phenylthiourea |

InChI |

InChI=1S/C17H28N2S/c1-2-3-4-5-6-7-8-12-15-18-17(20)19-16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3,(H2,18,19,20) |

InChI Key |

UVUCPCPTOJJVOL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNC(=S)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

1-Decyl-3-phenylthiourea can be synthesized through the reaction between n-dodecylamine and phenyl isothiocyanate. Here’s the synthetic route:

Thiourea Synthesis:

Chemical Reactions Analysis

1-Decyl-3-phenylthiourea can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. Major products formed from these reactions are not explicitly documented, but further research could explore these aspects.

Scientific Research Applications

Chemistry: It may serve as a building block for designing new compounds.

Biology: Researchers might investigate its interactions with biological molecules.

Medicine: Its pharmacological properties could be explored for potential therapeutic applications.

Industry: It could find use in materials science or catalysis.

Mechanism of Action

The exact mechanism by which 1-Decyl-3-phenylthiourea exerts its effects remains an area of study. Researchers would need to investigate its molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-Decyl-3-phenylthiourea and analogous thiourea derivatives:

Key Observations:

- Alkyl Chain Length: Longer alkyl chains (e.g., decyl vs.

- Aromatic Substituents : Electron-withdrawing groups (e.g., chlorine in ) may enhance hydrogen-bonding interactions, influencing crystallinity and stability. Methyl or dimethyl groups (e.g., ) could sterically hinder reactivity or alter solubility.

- Conformational Flexibility : Thioureas with bulky substituents exhibit restricted rotation around the C–N bonds, affecting their molecular conformation and interaction with targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.